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Compound of Interest

Compound Name: EF-4-177

Cat. No.: B15136836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the allosteric

inhibitor EF-4-177 to Cyclin-Dependent Kinase 2 (CDK2). It includes quantitative binding data,

detailed experimental protocols for key assays, and visualizations of the relevant signaling

pathway and experimental workflows.

Core Data Presentation: EF-4-177 Binding to CDK2
EF-4-177 is a potent and selective allosteric inhibitor of CDK2, demonstrating nanomolar

binding affinity.[1][2][3][4] It achieves its selectivity by binding to a pocket distinct from the

highly conserved ATP-binding site, a novel approach that allows for differentiation between

CDK2 and other structurally similar kinases like CDK1.[1][2][3] This binding is negatively

cooperative with cyclin binding, a mechanism that remains underexplored for CDK2 inhibition.

[2]

Parameter Value Method Source

Dissociation Constant

(Kd)
7.4 nM

Isothermal Titration

Calorimetry (ITC)
Faber et al. (2023)

Half-maximal

Inhibitory

Concentration (IC50)

87 nM
p-Cl-ANS

Displacement Assay
MedchemExpress
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Signaling Pathway and Mechanism of Action
CDK2 is a critical regulator of the cell cycle, particularly the transition from the G1 to the S

phase.[1] It is activated by binding to Cyclin E and Cyclin A. The active CDK2/cyclin complex

then phosphorylates a variety of substrates, a key one being the Retinoblastoma (Rb) protein.

Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn

activates the transcription of genes necessary for DNA replication and S-phase progression.

EF-4-177, as an allosteric inhibitor, does not compete with ATP. Instead, it binds to a separate

pocket on CDK2, inducing a conformational change that prevents the binding of cyclin, thereby

keeping the kinase in an inactive state. This inhibition of CDK2 activity leads to cell cycle arrest

at the G1/S checkpoint.
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CDK2 signaling pathway and EF-4-177 inhibition.

Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity of EF-4-
177 to CDK2 are provided below.
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Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protein and Ligand Preparation:

Protein: Recombinant human CDK2 is expressed and purified. For ITC experiments, the

purified CDK2 is concentrated to a range of 50-100 µM.[1][5] The protein solution is then

dialyzed extensively against the ITC buffer to ensure buffer matching.

Ligand: A stock solution of EF-4-177 is prepared in 100% DMSO and then diluted into the

ITC buffer to the final desired concentration. The final DMSO concentration in both the

protein and ligand solutions must be identical to minimize heats of dilution.

Buffer: A commonly used buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP.

All solutions must be degassed prior to the experiment to prevent the formation of air

bubbles.

Instrumentation and Parameters:

Instrument: A MicroCal PEAQ-ITC or similar instrument is used.

Temperature: The experiment is typically performed at 25°C.

Injection Parameters: A series of injections (e.g., 19 injections of 2 µL each) of the EF-4-177
solution (e.g., 100 µM) are titrated into the sample cell containing the CDK2 solution (e.g., 10

µM).

Data Analysis: The resulting heat changes are measured after each injection. The data are

then fit to a one-site binding model to determine the Kd, stoichiometry, and enthalpy of the

interaction.

p-Cl-ANS Displacement Assay
This is a fluorescence-based assay used to identify compounds that bind to the allosteric site of

CDK2. p-Cl-ANS is a fluorescent probe that binds to the same allosteric pocket as EF-4-177.

When EF-4-177 displaces p-Cl-ANS, a change in the fluorescence signal is observed.
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Assay Principle:

p-Cl-ANS binds to the allosteric site of CDK2, resulting in a high fluorescence signal.

An allosteric inhibitor (like EF-4-177) competes with p-Cl-ANS for binding to the allosteric

pocket.

The displacement of p-Cl-ANS by the inhibitor leads to a decrease in the fluorescence

signal.

The IC50 value is determined by measuring the concentration of the inhibitor required to

reduce the fluorescence signal by 50%.

Experimental Workflow:

Start Prepare Reagents
(CDK2, p-Cl-ANS, EF-4-177)

Dispense EF-4-177
(serial dilutions) into

384-well plate

Add CDK2 and p-Cl-ANS
mixture to wells

Incubate at
Room Temperature

Read Fluorescence
(Excitation/Emission)

Data Analysis
(IC50 determination) End

Click to download full resolution via product page

Workflow for the p-Cl-ANS displacement assay.

Reagents and Materials:

Protein: Purified recombinant human CDK2.

Fluorescent Probe: p-Chloro-8-anilino-1-naphthalenesulfonic acid (p-Cl-ANS).

Test Compound: EF-4-177.

Control Inhibitor: SU9516 can be used as a control for ATP-site binders.

Assay Buffer: A suitable buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

Plates: 384-well black, clear-bottom plates.

Liquid Handler: An acoustic liquid handler such as an Echo 550 for accurate dispensing of

small volumes of the compound.
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Plate Reader: A fluorescence plate reader capable of excitation and emission at the

appropriate wavelengths for p-Cl-ANS.

Procedure:

A serial dilution of EF-4-177 in DMSO is prepared.

Using an acoustic liquid handler, nanoliter volumes of the EF-4-177 dilutions are dispensed

into the 384-well plates.

A mixture of CDK2 and p-Cl-ANS in the assay buffer is prepared and added to the wells.

The plates are incubated at room temperature for a set period to allow the binding to reach

equilibrium.

The fluorescence intensity is measured using a plate reader.

The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a

saturating concentration of a known allosteric inhibitor) and the IC50 value is calculated by

fitting the data to a dose-response curve.

This comprehensive guide provides researchers with the necessary information to understand

and potentially replicate the experiments to characterize the binding of EF-4-177 to CDK2. The

provided data and protocols are essential for the further development and optimization of this

promising class of allosteric CDK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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